molecular formula C7H5IO2 B1664553 2-Iodobenzoic acid CAS No. 88-67-5

2-Iodobenzoic acid

Cat. No. B1664553
CAS RN: 88-67-5
M. Wt: 248.02 g/mol
InChI Key: CJNZAXGUTKBIHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Iodobenzoic acid can be synthesized by a Sandmeyer reaction: the diazotization of anthranilic acid followed by a reaction with iodide . Another method involves the diazotization of anthranilic acid with sodium nitrite in the presence of sulfuric acid, followed by the addition of a mixture of potassium iodide and sulfuric acid .


Molecular Structure Analysis

The molecular structure of 2-Iodobenzoic acid is represented by the formula C7H5IO2 . The InChI key for 2-Iodobenzoic acid is CJNZAXGUTKBIHP-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Iodobenzoic acid exhibits strong reactivity towards nucleophiles, making it useful in substitution reactions . It is commonly used as a precursor for the synthesis of 2-Iodoxybenzoic acid (IBX) and Dess-Martin peridinane, which are used as mild oxidants .


Physical And Chemical Properties Analysis

2-Iodobenzoic acid is a white solid with a melting point of 162 °C . It has a molar mass of 248.018 g/mol and a density of 2.25 g/cm^3 . It is slightly soluble in water but readily dissolves in organic solvents like ethanol and acetone .

Safety And Hazards

2-Iodobenzoic acid is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

2-Iodobenzoic acid has been successfully used in the synthesis of a novel type of hypervalent iodine reagents called vinylbenziodoxolones (VBX) . These reagents are synthesized in a one-pot reaction using 2-iodobenzoic acid as a starting material . The development of a safer and more efficient method for their synthesis is highly desirable .

properties

IUPAC Name

2-iodobenzoic acid
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InChI

InChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
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InChI Key

CJNZAXGUTKBIHP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)I
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Molecular Formula

C7H5IO2
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Related CAS

2532-17-4 (mono-hydrochloride salt)
Record name 2-Iodobenzoic acid
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DSSTOX Substance ID

DTXSID6058976
Record name Benzoic acid, 2-iodo-
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Molecular Weight

248.02 g/mol
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Physical Description

White solid; [Merck Index] Light brown powder; [Sigma-Aldrich MSDS]
Record name 2-Iodobenzoic acid
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Vapor Pressure

0.000198 [mmHg]
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Product Name

2-Iodobenzoic acid

CAS RN

88-67-5, 1321-07-9
Record name 2-Iodobenzoic acid
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Synthesis routes and methods

Procedure details

Thus, e.g. 4-chloro-thiophenol and 2-iodo-benzoic acid are condensed to give 2-carboxy-4'-chlorodiphenylsulfide, which is then cyclized to 2-chloro-thioxanthone (cf. J. O. Jilek, M. Rajsner, J. Pomykacek and M. Protiva, Cesk. Farm. 14, (1965) 294-303). In an analogous manner, 4,5-dichlorothioxanthone is obtained from 2-(o-chlorophenylthio)-3-chlorobenzoic acid (cf. V. G. Kalawar, V. V. Badiger and K. S. Nargund, J. Karnatak Univ. 11, (1966) 37-41). Selenoxanthone is obtained from 2-(phenylseleno)-benzoic acid, made by the condensation of selenophenol with 2-iodobenzoic acid; 2-chloro-selenoxanthone is synthesized from 2-(p-chlorophenylseleno)-benzoic acid, obtained from 4-chloroselenophenol and 2-iodobenzoic acid (cf. K. Sindelar, E. Svatek, J. Metysova, J. Metys and M. Protiva, Collection Czechoslovak Chem. Commun. 34, (1969) 3792-3800). 3-Methoxy xanthone is analogously obtained from 2-carboxy-3'-methoxy diphenyl ether, 3-chloro-6-methoxy-xanthone from 2-carboxy,5-chloro-3'-methoxy diphenyl ether and 3-methyl-xanthone from 2-carboxy,5-methyl diphenyl ether. 3,6-Dimethoxy-xanthone is obtained from the abovementioned 3-chloro,6-methoxy-xanthone by the facile replacement of chloride with methoxy (cf. A. A. Goldberg and A. H. Wragg, J. Chem. Soc. 1958, 4227-4234 and ibid. 4234-4241). Similarly, 3-nitro-xanthone is obtained from 2-carboxy,5-nitrodiphenyl ether and 4-nitroxanthone from 2-carboxy,6-nitro diphenyl ether, whereas 2-nitroxanthone and 2,7-dinitro-xanthone may be obtained by direct nitration of xanthone (cf. A. A. Goldberg and H. A. Walker, J. Chem. Soc. 1953, 1348-1357).
Name
2-(p-chlorophenylseleno)-benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,640
Citations
B Devadas, J Svoboda, M Krupička, T Bystron - Electrochimica Acta, 2020 - Elsevier
2-iodosobenzoic acid and especially IBX represent interesting selective and green hypervalent iodine oxidants. Mainly due to issues connected with their preparation, use of these …
Number of citations: 13 www.sciencedirect.com
T Bystron, A Horbenko, K Syslova, KK Hii… - …, 2018 - Wiley Online Library
… In 0.2 MH 2 SO 4 aqueous solution, 2-iodobenzoic acid (IBA) was found to be oxidised at … Later, IBX was commonly prepared by the oxidation of 2-iodobenzoic acid (IBA, for structure …
I Valois-Escamilla, A Alvarez-Hernandez… - Tetrahedron letters, 2011 - Elsevier
… In this letter we show that commercial 2-iodobenzoic acid can be regioselectively brominated at C-5 and then subjected to Curtius rearrangement to give a carbamate derivative of 2-…
Number of citations: 13 www.sciencedirect.com
MP Pavan, M Chakravarty, KC Kumara Swamy - 2009 - Wiley Online Library
… iodophenols (in PEG-400), 2-iodobenzoic acid, and 2-iodobenzyl alcohol are investigated. … The reaction of 3-methylbuta-1,2-dienyl acetate with 2-iodobenzoic acid led to a novel …
Ł Popiołek, P Patrejko, M Gawrońska-Grzywacz… - Biomedicine & …, 2020 - Elsevier
… In this study 14 novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid (3-16) were synthesized on the basis of condensation reaction. The chemical structure of obtained …
Number of citations: 21 www.sciencedirect.com
VV Zhdankin, AY Koposov, DN Litvinov… - The Journal of …, 2005 - ACS Publications
… Iodoxybenzoates 4a−j were prepared by the hypochlorite oxidation 10 of the respective esters of 2-iodobenzoic acid 7a−j in the presence of acetic acid and dichloromethane (Scheme 1)…
Number of citations: 110 pubs.acs.org
AK Mishra, JN Moorthy - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
… of the I(V) species can indeed be slow as to control the overall rate of oxidation or even preclude oxidation from occurring; this indeed is the case with unsubstituted 2-iodobenzoic acid. …
Number of citations: 38 pubs.rsc.org
X Ma, Z Han, C Liu, D Zhang - Inorganic Chemistry, 2020 - ACS Publications
… To show a complete mechanistic picture of the palladium-catalyzed γ-C(sp 3 )–H arylation of the alkylamine with 2-iodobenzoic acid, we combine the main results in Figures 1, 3, and 5 …
Number of citations: 4 pubs.acs.org
V Satam, A Harad, R Rajule, H Pati - Tetrahedron, 2010 - Elsevier
… IBX can be prepared by the oxidation of 2-iodobenzoic acid with potassium bromate in 0.73 M sulfuric acid, as reported by Dess and Martin.4, 5(a) Synthetic methods for the preparation …
Number of citations: 206 www.sciencedirect.com
X Li, YL Ju, TT Zhang - Journal of Coordination Chemistry, 2007 - Taylor & Francis
… 1.05 mmol of 2-iodobenzoic acid was dissolved in 25 mL 95% ethanol solution. The pH was adjusted to 6 ∼ 7 with 2 M NaOH solution. Then 0.35 mmol 2,2′-bipyridine or 1,10-…
Number of citations: 5 www.tandfonline.com

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